Diethyl 2-(3-nitrobenzylidene)malonate
Overview
Description
1,3-Diethyl 2-[(3-nitrophenyl)methylidene]propanedioate is an organic compound with a complex structure that includes both ester and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl 2-[(3-nitrophenyl)methylidene]propanedioate typically involves the condensation of diethyl malonate with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to ensure complete reaction and high yield.
Industrial Production Methods
While specific industrial production methods for 1,3-diethyl 2-[(3-nitrophenyl)methylidene]propanedioate are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-[(3-nitrophenyl)methylidene]propanedioate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium.
Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong acids or bases.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the nitro group by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, iron powder in acidic medium.
Reduction: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction of the nitro group: 1,3-Diethyl 2-[(3-aminophenyl)methylidene]propanedioate.
Hydrolysis of ester groups: 1,3-Diethyl 2-[(3-nitrophenyl)methylidene]propanedioic acid.
Scientific Research Applications
1,3-Diethyl 2-[(3-nitrophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in the development of bioactive compounds, particularly those with antibacterial or anticancer properties.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drugs or drug-like molecules.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring specific functional groups for further chemical modification.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-[(3-nitrophenyl)methylidene]propanedioate depends on its specific application
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antibacterial or anticancer effects.
Ester Groups: Can be hydrolyzed to release carboxylic acids, which may participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl 2-[(2-nitrophenyl)methylidene]propanedioate: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
1,3-Diethyl 2-[(4-nitrophenyl)methylidene]propanedioate: Another positional isomer with distinct chemical properties.
1,3-Diethyl 2-[(3-aminophenyl)methylidene]propanedioate: The reduced form of the original compound, with an amino group instead of a nitro group.
Uniqueness
1,3-Diethyl 2-[(3-nitrophenyl)methylidene]propanedioate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
diethyl 2-[(3-nitrophenyl)methylidene]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-6-5-7-11(8-10)15(18)19/h5-9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUOLQRHFZGDPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877532 | |
Record name | DIETHYLMALONATE,3-NO2 BENZAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00877532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-45-9 | |
Record name | 1,3-Diethyl 2-[(3-nitrophenyl)methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6331-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 47084 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC47084 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DIETHYLMALONATE,3-NO2 BENZAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00877532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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